

Comparative Guide to AN-12-H5 and Other Enterovirus Inhibitors

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Compound of Interest

Compound Name: AN-12-H5

Cat. No.: B10861779

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enterovirus inhibitor **AN-12-H5** with other notable antiviral agents. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to Enterovirus Inhibition Strategies

Enteroviruses represent a broad genus of RNA viruses responsible for a wide range of human diseases, from the common cold to severe neurological conditions. The development of effective antiviral therapies is a significant focus of infectious disease research. Inhibition strategies primarily target either viral components, such as the capsid or essential enzymes, or co-opted host factors necessary for viral replication. This guide focuses on **AN-12-H5**, a host-targeting inhibitor, and compares its performance with other key classes of enterovirus inhibitors.

Mechanism of Action: AN-12-H5

AN-12-H5 is an anti-enterovirus compound that primarily functions by targeting a host protein, the oxysterol-binding protein (OSBP)[1]. OSBP is a crucial component of the intracellular lipid transport machinery, which enteroviruses hijack to create their replication organelles. By inhibiting OSBP, **AN-12-H5** disrupts the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P), essential lipids for the formation and function of these viral replication sites[2][3]. This disruption effectively halts viral RNA replication.

Some evidence also suggests that **AN-12-H5** may have polypharmacological effects, potentially also targeting the viral capsid protein VP1[1]. This dual mechanism could contribute to its antiviral potency and potentially a higher barrier to resistance. **AN-12-H5** is described as an enviroxime-like compound, sharing a similar resistance profile with other 3A-targeting inhibitors, despite structural differences[4].

Comparative Performance Data

The following tables summarize the in vitro efficacy of **AN-12-H5** and other selected enterovirus inhibitors against various enterovirus strains. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50) where available. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.

Table 1:
Antiviral
Activity of
Host-
Targeting
Inhibitors

Compound	Target	Virus	Cell Line	EC50 (μM)	Reference
AN-12-H5	OSBP	Enterovirus 71 (EV71)	-	0.55	[4]
Enviroxime	PI4KIIIβ	Enterovirus 71 (EV71)	RD	0.06 ± 0.001	[5]
Poliovirus	-	-	[6]		
Rhinovirus	-	-	[6]		
GW5074	PI4KIIIβ	Enterovirus 71 (EV71)	-	2.0	[6]
Poliovirus	-	-	[7]		
TTP-8307	OSBP/3A	Coxsackievirus B3 (CVB3)	-	1.2	[8][9]
Poliovirus (Sabin strains)	-	0.85	[8][10]		
Coxsackievirus A16	-	0.85	[10]		
Coxsackievirus A21	-	5.34	[10]		

Table 2:
Antiviral
Activity of
Direct-Acting
Antiviral
Agents

Compound	Target	Virus	Cell Line	EC50 (μM)	Reference
Capsid Binders					
Pleconaril	VP1 Hydrophobic Pocket	Enterovirus 71 (EV71)	-	>100	[11]
Coxsackievirus A9	-	0.027	[12]		
Poliovirus (type 3 Sabin)	-	0.341	[12]		
Vapendavir	VP1 Hydrophobic Pocket	Enterovirus 71 (EV71)	-	0.5 - 1.4	[13]
Rhinovirus 2	HeLa	0.005 μg/mL	[13]		
Rhinovirus 14	-	0.09 ± 0.01	[14]		
Protease Inhibitor					
Rupintrivir	3C Protease	Enterovirus 71 (EV71)	-	0.18	[15]
Coxsackievirus A16	-	0.331	[16]		
Human Rhinovirus	H1-HeLa, MRC-5	0.023	[17]		

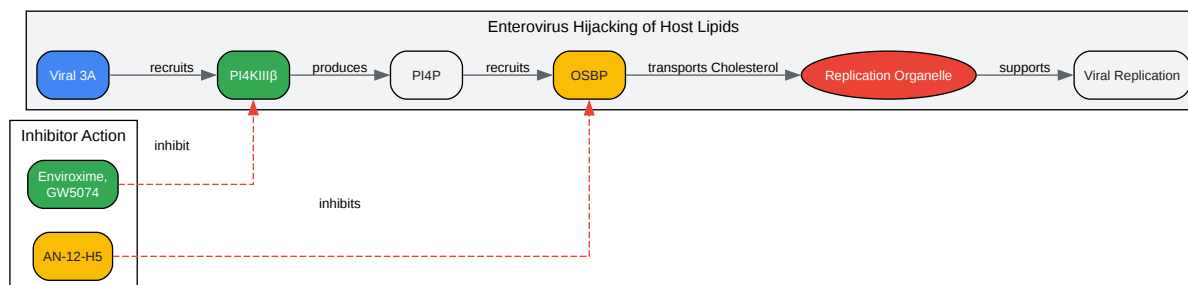
(mean of 48
serotypes)

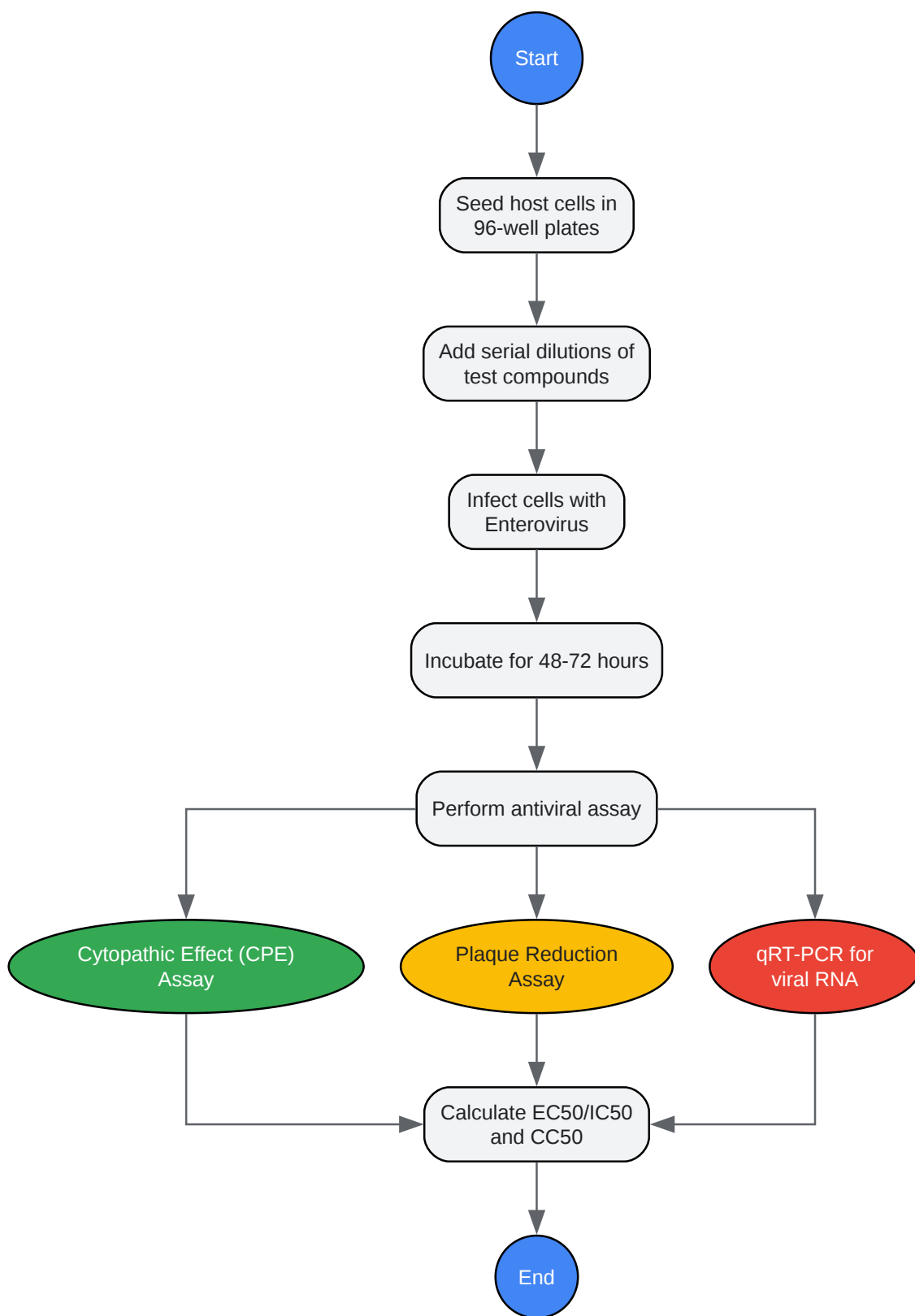
Coxsackievirus A21, B3	-	-	[17]
Echovirus 11	-	-	[17]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathway of Host-Targeting Inhibitors





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